molecular formula C16H18N4O2 B5436571 1-METHYL-N-[4-(PYRROLIDINE-1-CARBONYL)PHENYL]-1H-PYRAZOLE-5-CARBOXAMIDE

1-METHYL-N-[4-(PYRROLIDINE-1-CARBONYL)PHENYL]-1H-PYRAZOLE-5-CARBOXAMIDE

Cat. No.: B5436571
M. Wt: 298.34 g/mol
InChI Key: XMSCXDMJNWIZPZ-UHFFFAOYSA-N
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Description

1-METHYL-N-[4-(PYRROLIDINE-1-CARBONYL)PHENYL]-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that features a pyrazole ring, a pyrrolidine ring, and a phenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-METHYL-N-[4-(PYRROLIDINE-1-CARBONYL)PHENYL]-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the phenyl group, and the attachment of the pyrrolidine moiety. Common synthetic routes may include:

    Formation of the Pyrazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.

    Introduction of the Phenyl Group: This step often involves electrophilic aromatic substitution reactions, where the phenyl group is introduced to the pyrazole ring.

    Attachment of the Pyrrolidine Moiety: The pyrrolidine ring can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the phenyl ring is replaced by the pyrrolidine group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-METHYL-N-[4-(PYRROLIDINE-1-CARBONYL)PHENYL]-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl or pyrazole rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions (e.g., acidic, basic, or neutral).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-METHYL-N-[4-(PYRROLIDINE-1-CARBONYL)PHENYL]-1H-PYRAZOLE-5-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition, receptor binding, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-METHYL-N-[4-(PYRROLIDINE-1-CARBONYL)PHENYL]-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, such as pyrrolidine-2-one and pyrrolidine-2,5-diones, which have similar structural features and biological activities.

    Pyrazole Derivatives: Compounds with the pyrazole ring, such as 1-phenyl-3-methyl-1H-pyrazole-5-carboxamide, which share similar chemical properties and reactivity.

    Phenyl Derivatives: Compounds with the phenyl group, such as N-phenylpyrazole-5-carboxamide, which exhibit similar aromatic characteristics.

Uniqueness

1-METHYL-N-[4-(PYRROLIDINE-1-CARBONYL)PHENYL]-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its combination of the pyrazole, pyrrolidine, and phenyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c1-19-14(8-9-17-19)15(21)18-13-6-4-12(5-7-13)16(22)20-10-2-3-11-20/h4-9H,2-3,10-11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMSCXDMJNWIZPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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